4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This compound belongs to a class of tricyclic heterocycles featuring an 8-oxa-10,12-diazatricyclo framework. Its structure includes a bromo substituent at position 4, a 3,4-dimethylphenyl group at position 10, and a methyl group at position 7. The thione group at position 11 contributes to its electron-deficient character, making it reactive in nucleophilic substitution and coordination chemistry.
Properties
IUPAC Name |
4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-11-4-6-14(8-12(11)2)22-18(24)21-16-10-19(22,3)23-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKMYNTCGZPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Molecular weights estimated using atomic composition.
Key Observations :
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound enhances steric hindrance compared to 4-isopropylphenyl () or 4-chlorophenyl (), affecting ligand-binding efficiency in coordination complexes .
- Functional Groups : The thione group (C=S) in the target compound offers stronger metal-binding affinity compared to ketones (C=O) in analogs like and , as thiones are softer Lewis bases .
Electronic and Spectral Properties
- UV-Vis Spectroscopy : The thione group in the target compound likely exhibits a redshifted absorption compared to ketone analogs due to extended π-conjugation .
- NMR Shifts: The 3,4-dimethylphenyl group would deshield adjacent protons, producing distinct aromatic splitting patterns vs. monosubstituted phenyl analogs () .
Research Findings and Methodological Insights
- Synthesis : highlights the use of acetylated intermediates for bromo-substituted analogs, implying that acetylation-protection strategies may apply to the target compound .
- Structural Analysis: Algorithms for chemical structure comparison () confirm that minor substituent changes (e.g., Br → Cl, phenyl → dimethylphenyl) significantly alter electronic profiles while retaining core reactivity .
- Cluster Chemistry Principles : As per , “isovalency” (similar valence electron counts) between the target compound and its analogs explains comparable catalytic behavior despite structural differences .
Biological Activity
The compound 4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with potential biological applications. Its unique structural features suggest varied interactions with biological systems, making it a candidate for therapeutic research.
Chemical Structure
The molecular formula of this compound is , and its IUPAC name reflects its complex tricyclic structure. The presence of bromine and sulfur atoms enhances its chemical reactivity and potential biological activity.
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It might modulate receptors associated with cancer cell proliferation.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in breast cancer cell lines | In vitro assays using MTT and flow cytometry |
| Study 2 | Reduced TNF-alpha levels in macrophages | ELISA and Western blot analysis |
| Study 3 | Inhibited migration of cancer cells | Wound healing assay |
Case Study 1: Anticancer Efficacy
In a controlled study on breast cancer cell lines, the compound was administered at varying concentrations. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect.
Case Study 2: Anti-inflammatory Response
Another study assessed the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of the compound resulted in a marked decrease in joint swelling and inflammatory markers compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
